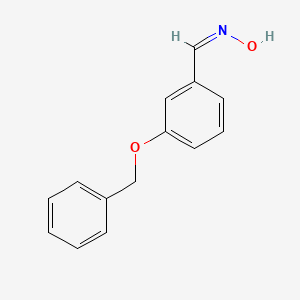
(Z)-3-(benzyloxy)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)benzaldehyde oxime is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzaldehyde oxime, where a benzyloxy group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(benzyloxy)benzaldehyde oxime can be synthesized through the condensation of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol. The oxime formation involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.
Industrial Production Methods
While specific industrial production methods for 3-(benzyloxy)benzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzyloxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as N-chlorosuccinimide in DMF can be used to oxidize the oxime to a nitrile.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the oxime to an amine.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions involving the benzyloxy group.
Major Products
Oxidation: Benzonitrile derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzaldehyde oxime derivatives.
Aplicaciones Científicas De Investigación
3-(benzyloxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)benzaldehyde oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, making it useful in enzyme inhibition studies. The benzyloxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde oxime: Lacks the benzyloxy group, making it less hydrophobic.
4-methoxybenzaldehyde oxime: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.
3-(benzyloxy)acetophenone oxime: Similar structure but with a ketone instead of an aldehyde, leading to different reactivity.
Uniqueness
3-(benzyloxy)benzaldehyde oxime is unique due to the presence of both the benzyloxy and oxime groups, which confer distinct chemical properties. The benzyloxy group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic targets. The oxime group provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10- |
Clave InChI |
YUQATBOXIFGNQR-GDNBJRDFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


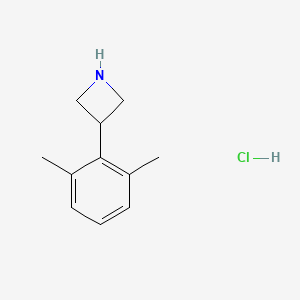


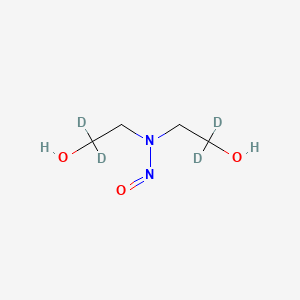
![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)

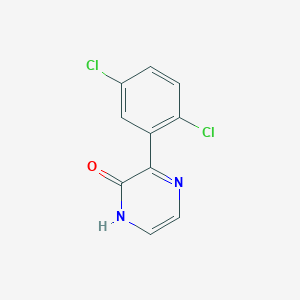

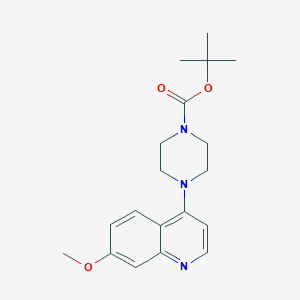
![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)
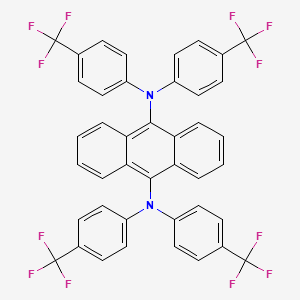
![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
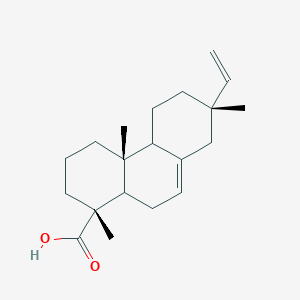
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
